![molecular formula C8H20N2O5 B14170528 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 116897-46-2](/img/structure/B14170528.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction[2][2].
化学反応の分析
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, simpler amines, and substituted derivatives of the original compound .
科学的研究の応用
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Employed in the formulation of pharmaceuticals and as a stabilizer for biological samples.
Industry: Used in the production of detergents, emulsifiers, and stabilizers.
作用機序
The compound exerts its effects by stabilizing the pH of the solution in which it is used. It acts as a buffer, maintaining the pH within a narrow range, which is crucial for enzyme activity and other biochemical processes. The molecular targets include enzymes and other proteins that require a stable pH environment for optimal function .
類似化合物との比較
Similar Compounds
Triethanolamine: Used as an emulsifier and pH adjuster in various applications.
Diethanolamine: Employed in the production of surfactants and as a corrosion inhibitor.
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another buffering agent used in biochemical assays.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. This property makes it particularly valuable in biochemical and molecular biology applications where enzyme activity must be preserved .
特性
CAS番号 |
116897-46-2 |
|---|---|
分子式 |
C8H20N2O5 |
分子量 |
224.26 g/mol |
IUPAC名 |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChIキー |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
関連するCAS |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


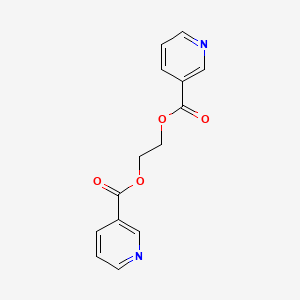
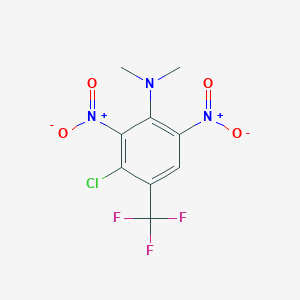
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)

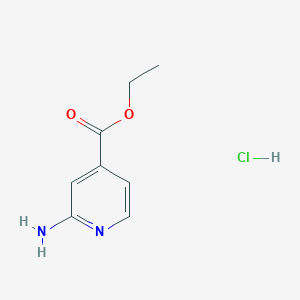
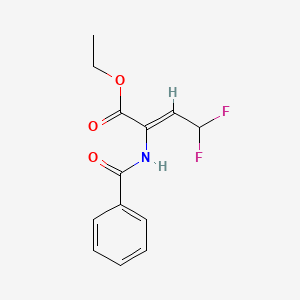
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
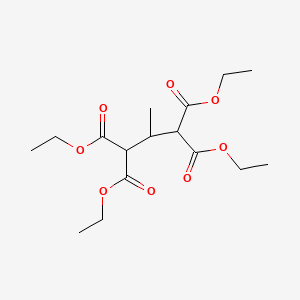
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)
